N-(4-carbamoylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[4-(AMINOCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is an organic compound with the molecular formula C11H10N4O2. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but insoluble in water . This compound is used as an intermediate in the synthesis of various organic dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine Method: This method involves the reaction of benzoyl hydrazine with carbamoyl hydrazine under alkaline conditions to produce N-[4-(AMINOCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE.
Aminolysis Method: In this method, benzoyl chloride reacts with benzoyl hydrazine under alkaline conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N-[4-(AMINOCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves large-scale synthesis using the hydrazine method due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[4-(AMINOCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(AMINOCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-[4-(AMINOCARBONYL)PHENYL]BENZAMIDE: This compound has similar structural features and is used in similar applications.
N-[4-(AMINOCARBONYL)PHENYL]ACETIC ACID: Another structurally related compound with similar uses.
Uniqueness
N-[4-(AMINOCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H10N4O2 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H10N4O2/c12-10(16)7-1-3-8(4-2-7)14-11(17)9-5-6-13-15-9/h1-6H,(H2,12,16)(H,13,15)(H,14,17) |
InChI Key |
ZJWQDRVJXPFMLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=NN2 |
Origin of Product |
United States |
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